(4-(2-Fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol (4-(2-Fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15810903
InChI: InChI=1S/C11H12FN3OS/c1-17-11-14-13-10(7-16)15(11)6-8-4-2-3-5-9(8)12/h2-5,16H,6-7H2,1H3
SMILES:
Molecular Formula: C11H12FN3OS
Molecular Weight: 253.30 g/mol

(4-(2-Fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol

CAS No.:

Cat. No.: VC15810903

Molecular Formula: C11H12FN3OS

Molecular Weight: 253.30 g/mol

* For research use only. Not for human or veterinary use.

(4-(2-Fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol -

Specification

Molecular Formula C11H12FN3OS
Molecular Weight 253.30 g/mol
IUPAC Name [4-[(2-fluorophenyl)methyl]-5-methylsulfanyl-1,2,4-triazol-3-yl]methanol
Standard InChI InChI=1S/C11H12FN3OS/c1-17-11-14-13-10(7-16)15(11)6-8-4-2-3-5-9(8)12/h2-5,16H,6-7H2,1H3
Standard InChI Key GMFMLZKUPIKJON-UHFFFAOYSA-N
Canonical SMILES CSC1=NN=C(N1CC2=CC=CC=C2F)CO

Introduction

The compound "(4-(2-Fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol" is a heterocyclic organic molecule with potential applications in medicinal chemistry. Its structural complexity and functional groups suggest it may have diverse biological activities. This article provides a detailed overview of its properties, synthesis, and potential applications.

Molecular Details

  • IUPAC Name: [4-[(2-fluorophenyl)methyl]-5-methylsulfanyl-1,2,4-triazol-3-yl]methanol .

  • Molecular Formula: C11H12FN3OSC_{11}H_{12}FN_3OS .

  • Molecular Weight: 253.30 g/mol .

  • Synonyms:

    • (4-(2-Fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol

    • [4-(2-Fluoro-benzyl)-5-methylsulfanyl-4H- triazol-3-yl]-methanol .

Structural Features

The compound contains:

  • A triazole ring (heterocyclic core).

  • A methylthio group (SCH3-SCH_3) at position 5.

  • A hydroxymethyl group (CH2OH-CH_2OH) at position 3.

  • A fluorobenzyl substituent at position 4.

Chemical Identifiers

DescriptorValue
InChIInChI=1S/C11H12FN3OS/c1-17-11-14-13-10(7-16)15(11)6-8-4-2-3-5-9(8)12/h2–5,16H,6–7H2,1H3
InChIKeyGMFMLZKUPIKJON-UHFFFAOYSA-N
SMILESCSC1=NN=C(N1CC2=CC=CC=C2F)CO

Synthesis

The synthesis of this compound typically involves:

  • Formation of the triazole core via cyclization reactions.

  • Introduction of the methylthio group through thiolation.

  • Functionalization with a hydroxymethyl group.

  • Attachment of the fluorobenzyl moiety through alkylation.

Characterization Techniques

Characterization is performed using:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical environment of protons and carbons in the molecule.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups like hydroxyl (OH-OH) and thioether (S-S-).

Potential Applications

The presence of a triazole ring and fluorobenzyl group indicates potential activity in:

  • Antimicrobial Agents: Triazoles are known for their antifungal properties.

  • Anticancer Drugs: Fluorinated compounds often exhibit cytotoxic effects on tumor cells.

  • Enzyme Inhibition: The hydroxymethyl group may facilitate binding to biological targets.

Comparative Analysis with Related Compounds

CompoundMolecular Weight (g/mol)Key Functional GroupsPotential Use
(4-(2-Fluorobenzyl)-5-(methylthio)-triazolyl)methanol253.30Triazole, Fluorobenzyl, HydroxymethylAntimicrobial/Anticancer
5-{(Fluorophenyl)methylsulfanyl}-triazole~292Triazole, FluorophenylEnzyme Inhibitor
Thiadiazole derivatives~300Thiadiazole, FluoroarylAnti-inflammatory

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